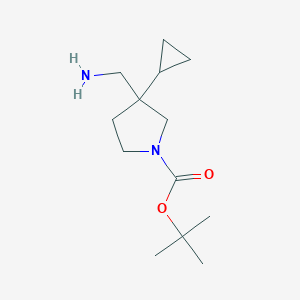

(3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-13(8-14,9-15)10-4-5-10/h10H,4-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDULQWYYZFIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.

Protection with Boc Group: The tert-butoxycarbonyl (boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The Boc group undergoes nucleophilic substitution under acidic or basic conditions, enabling functional group interconversion.

Key Reactions:

Case Study:

In antiviral agent synthesis, Boc deprotection of (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine with HCl in dioxane yielded a free amine intermediate, which underwent subsequent coupling with pyrazolo[1,5-a]pyrimidine cores to form kinase inhibitors (CSNK2A IC₅₀: 0.2–1.5 µM) .

Oxidation and Reduction

The pyrrolidine ring and cyclopropyl group participate in redox reactions.

Experimental Data:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amine Oxidation | H₂O₂, FeSO₄, 25°C, 12 h | Nitroso or hydroxylamine derivatives | |

| Cyclopropane Ring Opening | H₂, Pd/C, 50–80°C, 20–50 psi | Linear alkane formation |

Mechanistic Insight:

Oxidation of the primary amine with H₂O₂ generates hydroxylamine intermediates, which are critical for constructing nitro-containing analogs . Hydrogenation cleaves the cyclopropane ring, forming aliphatic chains for further functionalization .

Cyclopropane Functionalization

The cyclopropyl group undergoes strain-driven reactions, enabling ring expansion or cross-coupling.

Notable Transformations:

-

Cyclopropanation : Reaction with diazomethane or t-butyl bromoacetate under DABCO catalysis forms bicyclic structures (e.g., pyrimidinyl cyclopropanes) .

-

Ring-Opening Metathesis : Grubbs catalyst (5 mol%) in DCM produces diene intermediates for polymerization .

Example:

Coupling with 5-chloropyrazolo[1,5-a]pyrimidine cores yielded analogs with 10-fold improved potency against murine hepatitis virus (MHV-nLuc IC₅₀: 0.2 µg/mL) .

Stability and Reactivity Trends

-

pH Sensitivity : Boc group hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 10) conditions .

-

Solubility : LogP = 1.1 (calculated); soluble in DCM, THF, and DMF; insoluble in water .

Comparative Analysis with Analogues

| Feature | (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine | (1-Cyclopropylpyrrolidin-3-yl)methanamine |

|---|---|---|

| Boc Protection | Yes | No |

| Metabolic Stability | High (MLM t₁/₂ > 120 min) | Low (MLM t₁/₂ < 30 min) |

| Synthetic Utility | Versatile for coupling reactions | Limited to direct alkylation |

Scientific Research Applications

Chemistry: (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: In biological research, this compound is used to study the effects of cyclopropyl and pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for designing drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets. The cyclopropyl group and pyrrolidine ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The boc group serves as a protecting group, ensuring the stability of the compound during chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section evaluates (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine against structurally related methanamine derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.

Structural and Functional Comparisons

Aromatic vs. Aliphatic Systems

- (3-Cyclopropylphenyl)methanamine (C₁₀H₁₃N): This compound substitutes the pyrrolidine ring with a phenyl group directly attached to the cyclopropane. The absence of a Boc group results in a smaller molecular weight (135.22 g/mol vs. 240.34 g/mol for the target) and higher amine reactivity.

- Unlike the target compound, this derivative lacks conformational rigidity from cyclopropane, which may reduce selectivity in biological systems.

Heteroaromatic Influences

- However, the absence of a Boc group may limit its stability in acidic environments compared to the target compound .

Cyclic Amine Variations

- The methylbenzoyl group increases lipophilicity, which may improve blood-brain barrier penetration but also elevate metabolic clearance risks .

Table 1: Key Comparative Data

Implications of Structural Differences

- Boc Protection : The Boc group in the target compound likely enhances solubility in organic solvents and reduces amine reactivity, making it advantageous for storage and synthetic intermediates. In contrast, unprotected analogs like (3-Cyclopropylphenyl)methanamine may require stringent handling despite their lower hazard profile .

- Aromatic vs. Aliphatic Systems : Compounds with aromatic systems (e.g., benzimidazole, chlorophenyl) exhibit distinct electronic profiles, enabling interactions with aromatic residues in proteins, whereas aliphatic systems like pyrrolidine may favor hydrophobic binding pockets .

Biological Activity

(3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine is an organic compound with the molecular formula C13H24N2O2. It serves as a significant intermediate in the synthesis of various complex organic molecules, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions with reagents like diazomethane.

- Protection with Boc Group : Implemented using di-tert-butyl dicarbonate in the presence of a base.

The biological activity of (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate biological pathways effectively. The cyclopropyl group enhances binding affinity to certain targets, while the Boc group stabilizes the compound during reactions .

1. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory effects on various enzymes, particularly those implicated in cancer and inflammatory diseases. For instance, compounds similar to (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine have shown potential as inhibitors of Class I PI3-kinase enzymes, which are crucial in tumorigenesis .

2. Anticancer Activity

Studies have demonstrated that related pyrrolidine derivatives can induce apoptosis in cancer cell lines. For example, compounds developed from similar synthetic routes have been tested for cytotoxicity against hypopharyngeal tumor cells, showing promising results compared to established chemotherapeutics like bleomycin .

3. Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter receptors, potentially leading to neuropharmacological applications. Its ability to modulate receptor activity could be beneficial in developing treatments for neurodegenerative diseases .

Case Studies

Several studies highlight the biological activity of related compounds:

- Case Study 1 : A study on pyrrolidine derivatives revealed that modifications can enhance selectivity and potency against cholinesterase enzymes, indicating potential for treating Alzheimer's disease .

- Case Study 2 : Research involving spirocyclic structures similar to (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine showed improved binding to protein targets associated with cancer progression, supporting the hypothesis that three-dimensional structures enhance biological interactions .

Comparative Analysis

To better understand the biological activity of (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine, a comparison with related compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (3-Cyclopropyl-1-boc-pyrrolidin-3-YL)methanamine | Potential enzyme inhibitor | Interaction with PI3K enzymes |

| N-Benzylpyrrolidine derivatives | Anticancer properties | Induction of apoptosis in tumor cells |

| Piperidine derivatives | Cholinesterase inhibition | Modulation of neurotransmitter receptors |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves and flame-retardant antistatic lab coats to minimize exposure. Inspect gloves before use and follow proper removal techniques to prevent contamination .

- Storage : Store in sealed containers at 2–8°C in a dry, well-ventilated area. Ensure containers are grounded to prevent electrostatic charge buildup .

- Spill Management : Sweep or vacuum spills, collect in chemically resistant containers, and dispose of via institutional hazardous waste protocols. Avoid environmental release .

Q. How can researchers synthesize (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine with optimal yield?

- Methodological Answer :

- Key Steps :

Cyclopropane Ring Introduction : Use cyclopropanation reagents (e.g., Simmons-Smith) on pyrrolidine precursors.

Boc Protection : React the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under inert conditions.

Amination : Employ reductive amination or nucleophilic substitution to introduce the methanamine group.

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. What analytical techniques are recommended for assessing the purity and stability of (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine under varying storage conditions?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against reference standards .

- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., Boc tert-butyl group at δ 1.4 ppm) .

- Stability Studies :

- Accelerated stability testing at 40°C/75% RH for 1–3 months. Monitor degradation products (e.g., Boc deprotection) via mass spectrometry .

Q. How can contradictory data regarding the reactivity of (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Controlled Experiments :

Vary solvents (polar aprotic vs. protic) to assess solvation effects.

Test leaving groups (e.g., bromide vs. tosylate) to evaluate leaving group ability.

Use kinetic studies (stopped-flow UV-Vis) to measure reaction rates .

- Theoretical Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What strategies are effective for integrating (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine into coordination chemistry or drug discovery workflows?

- Methodological Answer :

- Coordination Chemistry :

- Screen metal salts (e.g., Cu(II), Pd(II)) in ethanol/water mixtures. Characterize complexes via X-ray crystallography and cyclic voltammetry .

- Drug Discovery :

- SAR Studies : Synthesize analogs with modified cyclopropyl or Boc groups. Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using high-throughput screening .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Boc deprotection kinetics for (3-Cyclopropyl-1-Boc-pyrrolidin-3-yl)methanamine under acidic conditions?

- Methodological Answer :

- Variable Testing :

Compare TFA (trifluoroacetic acid) vs. HCl in dioxane. Monitor deprotection via H NMR (disappearance of tert-butyl signals).

Adjust temperature (0°C vs. room temp) to isolate thermodynamic vs. kinetic control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.